Cas no 351003-10-6 (3-Amino-4-methoxybenzaldehyde)

3-Amino-4-methoxybenzaldehyde is a versatile aromatic aldehyde with a molecular formula of C₈H₉NO₂. It features both an amino (–NH₂) and a methoxy (–OCH₃) substituent on the benzene ring, alongside an aldehyde (–CHO) functional group, making it a valuable intermediate in organic synthesis. This compound is particularly useful in the preparation of pharmaceuticals, dyes, and agrochemicals due to its reactive aldehyde group and electron-donating substituents, which facilitate further functionalization. Its structural properties also lend utility in coordination chemistry and as a building block for heterocyclic compounds. The product is typically supplied as a solid with high purity, ensuring consistent performance in synthetic applications.
3-Amino-4-methoxybenzaldehyde structure
3-Amino-4-methoxybenzaldehyde structure
Product Name:3-Amino-4-methoxybenzaldehyde
CAS No:351003-10-6
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD07787578
CID:302877
PubChem ID:14984642
Update Time:2025-08-05

3-Amino-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-methoxybenzaldehyde
    • 4-Methoxy-3-Aminobenzaldehyde
    • Benzaldehyde,3-amino-4-methoxy-
    • 3-amino-4-methoxy-benzaldehyde
    • Benzaldehyde,3-amino-4-methoxy
    • Benzaldehyde, 3-amino-4-methoxy-
    • PubChem19765
    • IXWVKDLWPHIKHS-UHFFFAOYSA-N
    • FCH857691
    • SBB052163
    • EN001483
    • AB0024402
    • ST2417458
    • AX8084181
    • W5672
    • AKOS006285942
    • SCHEMBL1324627
    • DTXSID70566542
    • DS-1882
    • FT-0647713
    • H-DL-ASP(OME)-OMEHCL
    • MFCD07787578
    • CS-0132504
    • AMY29024
    • 351003-10-6
    • DB-016598
    • MDL: MFCD07787578
    • Inchi: 1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3
    • InChI Key: IXWVKDLWPHIKHS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C=O)=CC=1N

Computed Properties

  • Exact Mass: 151.06300
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 52.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.606
  • PSA: 52.32000
  • LogP: 1.67110
  • Vapor Pressure: No data available

3-Amino-4-methoxybenzaldehyde Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Amino-4-methoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A846519-100mg
3-Amino-4-methoxybenzaldehyde
351003-10-6 96%
100mg
589.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A192918-100mg
3-Amino-4-methoxybenzaldehyde
351003-10-6 96%
100mg
¥473.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A192918-25mg
3-Amino-4-methoxybenzaldehyde
351003-10-6 96%
25mg
¥200.90 2023-09-04
TRC
A064690-100mg
3-Amino-4-methoxybenzaldehyde
351003-10-6
100mg
$ 235.00 2022-06-08
TRC
A064690-250mg
3-Amino-4-methoxybenzaldehyde
351003-10-6
250mg
$ 485.00 2022-06-08
TRC
A064690-500mg
3-Amino-4-methoxybenzaldehyde
351003-10-6
500mg
$ 770.00 2022-06-08
Chemenu
CM122788-100mg
3-amino-4-methoxybenzaldehyde
351003-10-6 95%+
100mg
$87 2023-01-09
Chemenu
CM122788-250mg
3-amino-4-methoxybenzaldehyde
351003-10-6 95%+
250mg
$139 2023-01-09
Chemenu
CM122788-1g
3-amino-4-methoxybenzaldehyde
351003-10-6 95%+
1g
$354 2023-01-09
eNovation Chemicals LLC
Y0984827-5g
3-Amino-4-methoxybenzaldehyde
351003-10-6 95%
5g
$1000 2024-08-02

3-Amino-4-methoxybenzaldehyde Production Method

3-Amino-4-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:351003-10-6)3-Amino-4-methoxybenzaldehyde
Order Number:A874772
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:44
Price ($):216.0/493.0
Email:sales@amadischem.com

Additional information on 3-Amino-4-methoxybenzaldehyde

Introduction to 3-Amino-4-methoxybenzaldehyde (CAS No. 351003-10-6)

3-Amino-4-methoxybenzaldehyde, with the chemical formula C₈H₈NO₂ and CAS number 351003-10-6, is a versatile aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmacologically relevant scaffolds. Its unique structural features, comprising both an amino group and a methoxy substituent on a benzaldehyde core, make it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The 3-amino-4-methoxybenzaldehyde molecule exhibits remarkable reactivity due to the presence of both electron-donating and electron-withdrawing groups on its aromatic ring. The amino group enhances nucleophilic substitution reactions, while the methoxy group influences the electronic properties of the ring, making it an ideal candidate for further functionalization. These characteristics have positioned this compound as a key intermediate in the synthesis of heterocyclic compounds, which are widely explored in drug discovery.

In recent years, 3-amino-4-methoxybenzaldehyde has been extensively studied for its potential applications in the development of antimicrobial and anticancer agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity to biological targets. For instance, studies have demonstrated its utility in generating Schiff bases, which are known for their antimicrobial properties. The Schiff base derived from 3-amino-4-methoxybenzaldehyde and various amines has shown promising activity against Gram-positive bacteria and fungi, making it a promising candidate for further development into antimicrobial drugs.

Moreover, the 3-amino-4-methoxybenzaldehyde scaffold has been utilized in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. By modifying the substituents on the benzaldehyde core, researchers can fine-tune the pharmacokinetic properties of these inhibitors. A notable example is the development of small-molecule kinase inhibitors that target tyrosine kinases involved in cancer progression. These inhibitors have shown preclinical efficacy in inhibiting tumor growth by disrupting aberrant signaling pathways.

The role of 3-amino-4-methoxybenzaldehyde in medicinal chemistry extends beyond its use as an intermediate. It has also been explored in the synthesis of fluorescent probes for bioimaging applications. The conjugation of this compound with fluorophores allows for the development of probes that can selectively label specific biomolecules in living cells. Such probes are invaluable tools for understanding cellular processes and diagnosing diseases at the molecular level.

Recent advancements in green chemistry have also highlighted the importance of 3-amino-4-methoxybenzaldehyde as a sustainable building block. Researchers have developed catalytic methods for its synthesis that minimize waste and energy consumption. These methods often employ transition metal catalysts that enhance reaction efficiency while reducing environmental impact. Such innovations align with global efforts to promote sustainable practices in pharmaceutical manufacturing.

The versatility of 3-amino-4-methoxybenzaldehyde is further underscored by its application in material science. Its ability to form stable complexes with metal ions has led to its use in developing metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation technologies, and catalysis. The incorporation of this compound into MOF structures enhances their stability and functionality, opening new avenues for industrial applications.

In conclusion, 3-amino-4-methoxybenzaldehyde (CAS No. 351003-10-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, its potential as an antimicrobial and anticancer agent, its utility in bioimaging technologies, and its contributions to sustainable chemistry highlight its importance in modern research. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone of chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:351003-10-6)3-Amino-4-methoxybenzaldehyde
A874772
Purity:99%/99%
Quantity:250mg/1g
Price ($):216.0/493.0
Email